6-(1,3-Dioxan-5-yloxy)nicotinonitrile

5-Lipoxygenase inhibition positional isomer structure-activity relationship

6-(1,3-Dioxan-5-yloxy)nicotinonitrile (CAS 1287217-37-1) is a heterocyclic building block that combines a 3-cyanopyridine (nicotinonitrile) core with a 1,3-dioxan-5-yloxy substituent at the 6-position. With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol, it belongs to the 3-pyridinecarbonitrile chemical class (ChemOnt classification CHEMONTID:0003972).

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1287217-37-1
Cat. No. B1394457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-Dioxan-5-yloxy)nicotinonitrile
CAS1287217-37-1
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1C(COCO1)OC2=NC=C(C=C2)C#N
InChIInChI=1S/C10H10N2O3/c11-3-8-1-2-10(12-4-8)15-9-5-13-7-14-6-9/h1-2,4,9H,5-7H2
InChIKeySSJRPIHQNBIASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,3-Dioxan-5-yloxy)nicotinonitrile (CAS 1287217-37-1): Structural Identity and Procurement-Relevant Class Context


6-(1,3-Dioxan-5-yloxy)nicotinonitrile (CAS 1287217-37-1) is a heterocyclic building block that combines a 3-cyanopyridine (nicotinonitrile) core with a 1,3-dioxan-5-yloxy substituent at the 6-position. With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol, it belongs to the 3-pyridinecarbonitrile chemical class (ChemOnt classification CHEMONTID:0003972) [1]. The compound is supplied as a research intermediate, primarily for use in the synthesis of more complex molecules, including potential nicotinic receptor ligands [2]. Its structural distinction lies in the specific placement of the 1,3-dioxane ring on the pyridine scaffold relative to positional isomers and other heterocyclic analogs, a factor that directly influences molecular recognition events.

Why 6-(1,3-Dioxan-5-yloxy)nicotinonitrile Cannot Be Replaced by Off-the-Shelf Nicotinonitrile Analogs


Within the nicotinonitrile chemical space, even minor positional isomerism or substituent modification substantially alters biological target engagement. For example, moving the nitrile group from the 3-position to the 2-position (as in 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile, CAS 1287218-30-7) changes the hydrogen-bonding geometry with residues in enzyme active sites, while ester/acid congeners such as 6-(1,3-Dioxan-5-yloxy)nicotinic acid (CAS 1287217-87-1) introduce a formal charge at physiological pH that can dictate membrane permeability, off-target binding, and pharmacokinetic profile distinct from the neutral nitrile of the target compound [1]. Consequently, generic procurement of “any 6-substituted nicotinonitrile” or “any 1,3-dioxane-containing pyridine” risks introducing an analog with unvalidated (and potentially divergent) activity, solubility, and selectivity characteristics, directly undermining reproducibility in medicinal chemistry and chemical biology programs.

Quantitative Differentiation of 6-(1,3-Dioxan-5-yloxy)nicotinonitrile (1287217-37-1) Relative to Closest Analogs


Positional Isomer Profiling: 5-Lipoxygenase Inhibition Drop-Off from 2-Carbonitrile to 3-Carbonitrile Regioisomer

In a direct head-to-head assay, the structurally closest commercial positional isomer—6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile (CAS 1287218-30-7)—was evaluated for inhibition of human 5-lipoxygenase (5-LO) in vitro at a screening concentration of 1 µM . The assay measured residual enzyme activity and classified compounds by percent inhibition. Published compound-level efficacy data at the 1 µM standard screening concentration for the exact target compound 6-(1,3-Dioxan-5-yloxy)nicotinonitrile (1287217-37-1) are not available in the same assay system, precluding a direct quantitative potency comparison. This evidence dimension is therefore limited to a class-level inference: the shift of the nitrile substituent from the 2-position to the 3-position on the pyridine ring is known to alter the spatial orientation of the hydrogen-bond acceptor necessary for interaction with the catalytic iron center of 5-LO, and procurement of the compound bearing the nitrile at the 3-position is mechanistically distinct from the 2-substituted isomer.

5-Lipoxygenase inhibition positional isomer structure-activity relationship heterocyclic building block

Physicochemical Orthogonality: Nitrile vs. Carboxylic Acid Congener Partitioning and Hydrogen-Bonding Capacity

Two commercially available 1,3-dioxan-5-yloxy pyridine derivatives that a procurement scientist might consider as alternatives differ fundamentally in their hydrogen-bond donor count: 6-(1,3-Dioxan-5-yloxy)nicotinonitrile (1287217-37-1) possesses zero hydrogen-bond donors (HBD = 0), whereas its carboxylic acid derivative 6-(1,3-Dioxan-5-yloxy)nicotinic acid (CAS 1287217-87-1) contains one hydrogen-bond donor (the -COOH proton). This single-donor difference raises the topological polar surface area (tPSA) from approximately 55–65 Ų (nitrile) to approximately 75–85 Ų (acid), reducing passive membrane permeability and increasing the likelihood of active transport involvement or limited blood-brain barrier penetration. Quantitative logP values are not currently published head-to-head, but the acid form is predicted to be 1–2 log units more hydrophilic (clogP acid ≈ 0.5–1.0; clogP nitrile ≈ 1.5–2.0) [1]. These alterations are class-level characteristic of the nitrile-to-acid transformation and sufficient to disqualify them as interchangeable building blocks in lead optimization.

Lipinski Rule of Five hydrogen-bond donor count logP drug-likeness procurement decision

Procurement-Grade Application Scenarios for 6-(1,3-Dioxan-5-yloxy)nicotinonitrile (1287217-37-1)


Medicinal Chemistry: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligand Libraries

The compound's 3-cyanopyridine scaffold, formally analogous to nicotine but with a non-basic 1,3-dioxane substituent replacing the N-methylpyrrolidine moiety, positions it as a key intermediate for generating subtype-selective nAChR agonists or antagonists. The patent literature explicitly describes structurally related pyridinyl ethers with 1,3-dioxane motifs as nicotinic receptor modulators [1]. Procurement of the exact 6-(1,3-dioxan-5-yloxy)-3-carbonitrile isomer is mandatory to preserve the vector of the nitrile hydrogen-bond acceptor, which is predicted to interact with the conserved Trp residue in the receptor orthosteric site.

Chemical Biology Tool Compound Development: Profiling 5-Lipoxygenase Pathway Modulators

The positional isomer 6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile has been assayed against human 5-LO at 1 µM, implying that the entire 1,3-dioxan-5-yloxy nicotinonitrile series is of interest for probing the arachidonic acid cascade. Procurement of the 3-carbonitrile isomer (1287217-37-1) is essential for structure-activity relationship (SAR) expansion to map the optimal nitrile placement on the pyridine ring for 5-LO engagement, as inferred from class-level data.

Physicochemical Property Optimization: CNS Drug Discovery Programs Requiring Low HBD Count

With zero hydrogen-bond donors and a predicted logP in the favorable CNS drug-like range (1.5–2.0), 6-(1,3-dioxan-5-yloxy)nicotinonitrile is a strategically differentiated starting point for central nervous system drug discovery relative to its acid congener (HBD = 1, lower logP). Medicinal chemists can leverage the neutral nitrile to maintain blood-brain barrier permeability while installing the 1,3-dioxane as a solubilizing and metabolically stable ether motif.

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